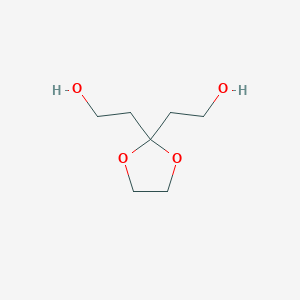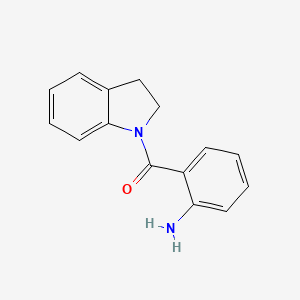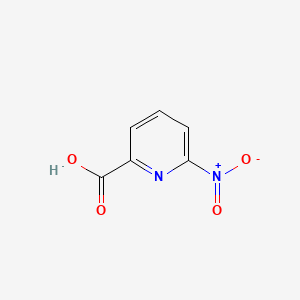
2-(1H-Benzimidazol-1-yl)acetamide
Overview
Description
2-(1H-Benzimidazol-1-yl)acetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
2-(1H-Benzimidazol-1-yl)acetamide is a derivative of benzimidazole . Benzimidazole derivatives have been found to possess a broad spectrum of pharmacological properties . They have been reported to have significant importance as chemotherapeutic agents in diverse clinical conditions . .
Mode of Action
Benzimidazole derivatives have been speculated to act similarly as purines to provide biological responses
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .
Biochemical Analysis
Biochemical Properties
2-(1H-Benzimidazol-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of enzymes such as poly (ADP-ribose) polymerase and reverse transcriptase . These interactions are crucial for the compound’s antiviral and anticancer properties. Additionally, this compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives, including this compound, have shown antiproliferative activity against cancer cell lines such as MCF-7 breast cancer cells . This compound can also modulate the expression of proinflammatory cytokines, such as tumor necrosis factor-alpha, in response to chronic morphine treatment .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase . Additionally, it can interact with DNA, leading to DNA cleavage and cytotoxic effects . These molecular interactions are essential for the compound’s pharmacological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that benzimidazole derivatives, including this compound, exhibit stability and maintain their biological activity over extended periods . The compound may undergo degradation under certain conditions, which can affect its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can maintain its cytotoxic and antiproliferative activities over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that benzimidazole derivatives, including this compound, exhibit dose-dependent effects on various biological processes . At lower doses, the compound may show beneficial effects, such as antiproliferative and anti-inflammatory activities. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ toxicity . These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzimidazole derivatives, including this compound, are metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can affect metabolic flux and metabolite levels, which are essential for its biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, benzimidazole derivatives, including this compound, can be transported across cell membranes by specific transporters . Additionally, the compound’s localization and accumulation within cells and tissues can influence its pharmacological activities .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzimidazole derivatives, including this compound, have been shown to localize in the nucleus, where they can interact with DNA and exert their cytotoxic effects . The subcellular localization of this compound is crucial for its biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzimidazol-1-yl)acetamide typically involves the reaction of benzimidazole with chloroacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Benzimidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-1-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-(1H-Benzimidazol-2-yl)acetamide: A similar compound with slight structural differences.
N-Substituted Benzimidazoles: Compounds with various substituents on the nitrogen atom of the benzimidazole ring.
Uniqueness: 2-(1H-Benzimidazol-1-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUIKGIYNJGAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342587 | |
| Record name | 2-(benzimidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-92-6 | |
| Record name | 1H-Benzimidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54980-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(benzimidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)









